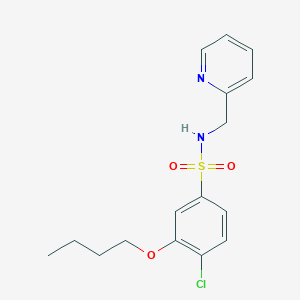![molecular formula C21H22N6S B4973524 N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiadiazole quinoline derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
作用机制
The mechanism of action of N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and oxidative stress. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to scavenge free radicals, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antibacterial and antifungal properties, inhibiting the growth of various pathogenic bacteria and fungi. In addition, it has been found to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine is its broad range of biological activities, making it a versatile compound for scientific research. It has also been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine. One direction is to explore its potential as an anticancer agent in vivo and to investigate its mechanism of action in more detail. Another direction is to investigate its potential as an antibacterial and antifungal agent, particularly against multidrug-resistant bacteria and fungi. Additionally, further research is needed to explore its neuroprotective and anti-inflammatory properties and its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, research is needed to optimize the synthesis method of this compound and to explore its potential as a lead compound for drug development.
合成方法
The synthesis of N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine involves a multi-step process that includes the reaction of 5-amino-2-(4-ethylpiperazin-1-yl)phenol with 2-cyano-3-(4-ethylpiperazin-1-yl)acrylonitrile in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the final product. The synthesis method has been described in detail in various scientific publications and has been optimized for high yield and purity.
科学研究应用
N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to exhibit a range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. In addition, it has been found to have neuroprotective, anti-inflammatory, and antioxidant properties. These properties make it a promising candidate for drug development in various fields, including oncology, infectious diseases, and neurodegenerative disorders.
属性
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-[1,2,5]thiadiazolo[3,4-h]quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6S/c1-2-26-11-13-27(14-12-26)16-5-3-15(4-6-16)23-18-9-10-22-20-17(18)7-8-19-21(20)25-28-24-19/h3-10H,2,11-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDOWORMLUEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC5=NSN=C5C4=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B4973461.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)

![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)
![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)

![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4973538.png)